(2S)-1-Sulfanylheptan-2-OL
Description
(2S)-1-Sulfanylheptan-2-OL is a chiral organic compound characterized by a seven-carbon alkyl chain with a thiol (-SH) group at the first carbon and a hydroxyl (-OH) group at the second carbon. Its stereochemistry at the second carbon (S-configuration) influences its reactivity and interactions in biological and synthetic systems. Thiol-containing alcohols like this compound are notable for their nucleophilic thiol group, which participates in redox reactions, metal coordination, and disulfide bond formation. Potential applications include roles in asymmetric synthesis, flavor chemistry (due to low odor thresholds of thiols), and biochemical research .
Properties
CAS No. |
82542-28-7 |
|---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
(2S)-1-sulfanylheptan-2-ol |
InChI |
InChI=1S/C7H16OS/c1-2-3-4-5-7(8)6-9/h7-9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
IWQOEJXXWNYAPV-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCC[C@@H](CS)O |
Canonical SMILES |
CCCCCC(CS)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Sulfanylheptan-2-OL can be achieved through several methods. One common approach involves the reaction of 1-heptene with hydrogen sulfide (H2S) in the presence of a catalyst to form 1-heptanethiol. This intermediate is then subjected to an oxidation reaction using an oxidizing agent such as hydrogen peroxide (H2O2) to yield (2S)-1-Sulfanylheptan-2-OL.
Industrial Production Methods
In an industrial setting, the production of (2S)-1-Sulfanylheptan-2-OL may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of high-pressure hydrogenation and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Sulfanylheptan-2-OL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Alkanes
Substitution: Thioethers
Scientific Research Applications
(2S)-1-Sulfanylheptan-2-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (2S)-1-Sulfanylheptan-2-OL involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function and activity. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The compound is compared to three classes of analogues:
Thiol-alcohols (e.g., 2-mercaptoethanol, 1-sulfanyloctan-2-ol).
Sulfonate derivatives (e.g., Sodium 2-methylprop-2-ene-1-sulphonate).
Longer-chain thiol-alcohols (e.g., 1-sulfanyldecan-2-ol).
Physical and Chemical Properties
Key Observations:
- Chain Length Effects : Increasing alkyl chain length (e.g., 1-sulfanyloctan-2-OL vs. the target compound) reduces water solubility and increases boiling point due to enhanced van der Waals interactions.
- Thiol Acidity: The pKa of the thiol group in (2S)-1-Sulfanylheptan-2-OL (~10.5) is slightly higher than in 2-mercaptoethanol (~9.6), reflecting steric and electronic differences from the longer carbon chain.
- Sulfonate Contrast: Sodium 2-methylprop-2-ene-1-sulphonate lacks a thiol group but contains a sulfonate (-SO₃⁻) and alkene.
Research Findings
- Stereochemical Impact : The S-configuration of (2S)-1-Sulfanylheptan-2-OL enhances enantioselectivity in catalytic systems compared to racemic analogues.
- Thermal Stability : Thiol-alcohols with longer chains (e.g., heptan-2-ol vs. octan-2-ol derivatives) exhibit higher decomposition temperatures, making them suitable for high-temperature reactions.
- Biological Relevance: Thiols in this class show moderate antimicrobial activity, though less potent than shorter-chain thiols like 2-mercaptoethanol.
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